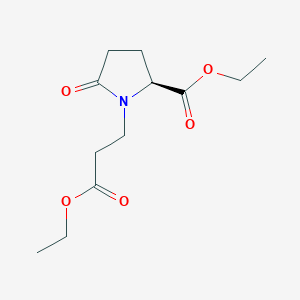
2-(3-Amino-2-methylphenyl)-1,3-benzoxazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-2-methylphenyl)benzo[d]oxazol-6-amine is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-methylphenyl)benzo[d]oxazol-6-amine typically involves the reaction of 3-amino-2-methylphenol with 2-aminobenzoic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-2-methylphenyl)benzo[d]oxazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino groups in the compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(3-Amino-2-methylphenyl)benzo[d]oxazol-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Amino-2-methylphenyl)benzo[d]oxazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Aminophenyl)benzo[d]oxazol-5-amine
- 2-(3-Aminophenyl)benzo[d]oxazol-4-amine
- 2-(3-Aminophenyl)benzo[d]oxazol-7-amine
Uniqueness
2-(3-Amino-2-methylphenyl)benzo[d]oxazol-6-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the amino and methyl groups at specific positions on the benzoxazole ring can enhance its interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
114494-03-0 |
|---|---|
Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-(3-amino-2-methylphenyl)-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C14H13N3O/c1-8-10(3-2-4-11(8)16)14-17-12-6-5-9(15)7-13(12)18-14/h2-7H,15-16H2,1H3 |
InChI Key |
ASXSFIJJUPPIID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=NC3=C(O2)C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12893477.png)



![2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole](/img/structure/B12893494.png)

![Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate](/img/structure/B12893508.png)

![6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide](/img/structure/B12893516.png)
![3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B12893521.png)

![Imidazo[1,2-d][1,2,4]triazocine](/img/structure/B12893533.png)
